m-Nitrobenzoyl azide

Photoaffinity labeling Nitrene chemistry Photochemistry

m-Nitrobenzoyl azide (CAS 3532-31-8, also known as 3-nitrobenzoyl azide or m-nitrobenzazide) is an aromatic acyl azide characterized by a nitro group at the meta position of the benzoyl ring. As a member of the aroyl azide class, it undergoes characteristic reactions including Curtius rearrangement to form isocyanates, thermal or photochemical nitrene generation, and 1,3-dipolar cycloaddition.

Molecular Formula C7H4N4O3
Molecular Weight 192.13 g/mol
CAS No. 3532-31-8
Cat. No. B3051654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Nitrobenzoyl azide
CAS3532-31-8
Molecular FormulaC7H4N4O3
Molecular Weight192.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N=[N+]=[N-]
InChIInChI=1S/C7H4N4O3/c8-10-9-7(12)5-2-1-3-6(4-5)11(13)14/h1-4H
InChIKeyMBUKWVQKGHOBTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-Nitrobenzoyl Azide (CAS 3532-31-8): Technical Procurement Guide for Positional Isomer m-NO₂-Substituted Aroyl Azide


m-Nitrobenzoyl azide (CAS 3532-31-8, also known as 3-nitrobenzoyl azide or m-nitrobenzazide) is an aromatic acyl azide characterized by a nitro group at the meta position of the benzoyl ring [1]. As a member of the aroyl azide class, it undergoes characteristic reactions including Curtius rearrangement to form isocyanates, thermal or photochemical nitrene generation, and 1,3-dipolar cycloaddition [2]. The meta-nitro substitution distinguishes this positional isomer from its ortho and para counterparts, imparting distinct electronic properties, crystallographic packing behavior, and photochemical reactivity profiles that directly impact its suitability for specific synthetic and labeling applications [3].

Why Generic Aroyl Azide Substitution Is Not Advisable for m-Nitrobenzoyl Azide-Dependent Protocols


Substituting m-nitrobenzoyl azide with other aroyl azides—including its para-isomer—without protocol revalidation is not scientifically sound. Positional isomerism in nitrobenzoyl azides fundamentally alters chemical reactivity: ortho-substituted derivatives can undergo domino reaction cascades involving salt formation, cyclization, and nucleophilic substitution not observed with meta isomers [1]. In photochemical applications, 3-nitrobenzoyl azide and 4-nitrobenzoyl azide generate singlet aroyl nitrenes that exhibit differential insertion behavior and trapping efficiencies [2]. Additionally, the electronic absorption spectra of benzoyl azide derivatives differ substantially based on substituent position and electronic character, with λmax values and transition intensities varying significantly between meta- and para-nitro substituted analogs [3]. These positional isomer-dependent differences in both ground-state electronic structure and excited-state reactivity preclude simple one-for-one substitution without experimental re-optimization.

Quantitative Differentiation Evidence: m-Nitrobenzoyl Azide vs. Positional Isomers and Class Analogs


Singlet Aroyl Nitrene Generation: Photochemical Differentiation of 3-Nitrobenzoyl Azide vs. 4-Nitrobenzoyl Azide

Both 3-nitrobenzoyl azide and its para-isomer undergo photo-Curtius rearrangement to form isocyanates and generate singlet aroyl nitrenes via N₂ loss upon near-UV irradiation. However, the chemical and spectroscopic properties of the resulting nitrenes indicate they are singlets in their ground states, and these singlet nitrenes insert rapidly into unactivated aliphatic C-H bonds, trap nucleophiles, and add to olefins to form aziridines with retention of stereochemistry [1]. The study explicitly compares the two positional isomers and notes that photolabeling agents based on these azides may offer advantages over conventional agents for labeling lipophilic sites, with the 3-nitro (meta) isomer exhibiting distinct behavior from the 4-nitro (para) isomer in terms of insertion efficiency and trapping outcomes [1].

Photoaffinity labeling Nitrene chemistry Photochemistry

Positional Isomerism Impact on Domino Reaction Cascades: Ortho vs. Meta Substituted Nitrobenzoyl Azides

A recent study by Thaltiri et al. (2024) highlights for the first time the impact of positional isomerism on the chemical reactivity of nitrobenzoyl azide derivatives [1]. Ortho azido/nitro substituted derivatives undergo a domino reaction cascade involving salt formation, cyclization, and nucleophilic substitution—a reactivity pathway not observed for meta-substituted isomers including m-nitrobenzoyl azide [1]. This positional isomer-dependent divergence in reaction manifold demonstrates that ortho-substituted analogs cannot substitute for meta-substituted m-nitrobenzoyl azide in applications requiring controlled Curtius rearrangement or cycloaddition without undesired side reactions.

Materials chemistry Domino reactions Positional isomerism

Curtius Rearrangement Kinetics in Acidic Media: m-Nitrobenzoyl Azide Rate-Limiting Step Characterization

The kinetics and mechanism of the Curtius rearrangement of m-nitrobenzoyl azide were studied in aqueous solutions of sulfuric acid of varying concentrations [1]. An increase in the acidity of the reaction solution leads to acceleration of the rearrangement [1]. The rate-limiting step was identified as the rearrangement of the protonated form of m-nitrobenzoyl azide to the corresponding isocyanate [1].

Curtius rearrangement Reaction kinetics Isocyanate synthesis

Crystallographic and Electronic Structure Differentiation: m-Nitrobenzoyl Azide Among Benzoyl Azide Derivatives

The electronic absorption spectra of benzoyl azide and its derivatives—including p-methyl, p-methoxy, p-chloro, and p-nitrobenzoyl azide—were investigated in different solvents [1]. The observed spectra differ fundamentally from those of aryl or alkyl azides, with four intense π–π* transitions in the accessible UV region [1]. The first electronic transition in phenyl azide occurs at 276 nm, whereas that of benzoyl azide is at 251 nm [1]. Ab initio molecular orbital calculations at RHF/6-311G* and B3LYP/6-31+G* levels confirmed that the attachment of the carbonyl group to the azide group in acyl azides significantly alters the electronic structure and molecular orbital arrangements [1]. Although m-nitrobenzoyl azide is included in the broader study series (RC₆H₄CON₃ with R = m-NO₂), its λmax values and transition intensities differ from para-substituted and electron-donating derivatives [2]. Additionally, a comparative crystallographic study of benzoyl azides (XC₆H₄C(O)N₃ with X = 2-nitro, 4-nitro, 4-cyano, 4-methoxy, 4-dimethylamino) established that the C(O)N₃ moiety remains in the plane of the phenyl ring, and crystal packing is primarily governed by short C–H⋯A interactions and π–π stacking [3].

Crystallography Electronic spectroscopy Molecular orbital calculations

m-Nitrobenzoyl Azide (CAS 3532-31-8): Validated Research and Industrial Application Scenarios


Photoaffinity Labeling of Lipophilic Binding Sites Using Singlet Aroyl Nitrene Insertion Chemistry

Researchers investigating hydrophobic binding pockets, lipid membrane proteins, or lipophilic small-molecule targets should procure m-nitrobenzoyl azide specifically for photoaffinity labeling studies. Upon near-UV irradiation, 3-nitrobenzoyl azide generates singlet aroyl nitrenes that insert rapidly into unactivated aliphatic C-H bonds and add to olefins with retention of stereochemistry [1]. The study directly comparing 3-nitrobenzoyl azide and 4-nitrobenzoyl azide established that both generate singlet nitrenes in their ground states, with the 3-nitro isomer exhibiting a distinct insertion and trapping profile that may confer advantages for labeling lipophilic sites compared to conventional photoaffinity reagents [1]. This scenario applies to target identification, binding site mapping, and covalent probe development in chemical biology and medicinal chemistry.

Controlled Curtius Rearrangement for Isocyanate Synthesis with Acid-Catalyzed Rate Enhancement

For applications requiring controlled generation of m-nitrophenyl isocyanate as a synthetic intermediate—including polyurethane precursors, heterocyclic synthesis building blocks, or amine derivatization reagents—m-nitrobenzoyl azide offers a distinct mechanistic advantage. Kinetic studies in aqueous sulfuric acid demonstrate that the Curtius rearrangement rate accelerates with increasing acidity, and the rate-limiting step is specifically the rearrangement of the protonated azide form to the isocyanate [2]. This acid-catalyzed pathway provides tunable reaction control that uncatalyzed thermal Curtius rearrangement of unsubstituted benzoyl azide lacks [2]. Users in pharmaceutical intermediate synthesis, agrochemical development, and polymer chemistry should select m-nitrobenzoyl azide when predictable, acidity-modulated isocyanate release is required.

High-Purity Reagent-Grade m-Nitrobenzoyl Azide Procurement Using Established Organic Syntheses Protocol

For laboratories requiring m-nitrobenzoyl azide as a general reagent—whether for 1,3-dipolar cycloaddition reactions, heterocyclic synthesis, or Curtius rearrangement applications—the validated Organic Syntheses procedure provides a reliable benchmark for expected purity and handling [3]. The preparation yields crude m-nitrobenzazide at 98% yield (m.p. 68°) from m-nitrobenzoyl chloride and sodium azide, with recrystallization from benzene-ligroin producing almost colorless crystals at m.p. 68–69° with 80–90% recovery [3]. This standardized protocol, recommended for general reagent use, enables procurement officers and laboratory managers to establish quality specifications and verify supplier-provided material against a peer-reviewed, reproducible synthetic standard [3].

Crystallographic and Spectroscopic Reference Standard for Aroyl Azide Structure-Activity Studies

In structure-activity relationship (SAR) investigations of aroyl azide derivatives—including studies of electronic substituent effects on cycloaddition reactivity, Curtius rearrangement kinetics, or photochemical nitrene behavior—m-nitrobenzoyl azide serves as a key meta-substituted reference compound. Comparative crystallographic characterization of benzoyl azide derivatives (including 2-nitro and 4-nitro analogs) has established that the C(O)N₃ moiety remains coplanar with the phenyl ring, with crystal packing governed by C–H⋯A interactions and π–π stacking [4]. Electronic absorption spectroscopy and ab initio molecular orbital calculations (RHF/6-311G* and B3LYP/6-31+G*) further differentiate the electronic structure of acyl azides from aryl azides, with the first electronic transition in benzoyl azide at 251 nm vs. phenyl azide at 276 nm [5]. Researchers requiring a well-characterized meta-nitro substituted benzoyl azide for comparative SAR studies or computational benchmarking should specify m-nitrobenzoyl azide to ensure positional isomer consistency across experimental and theoretical datasets.

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